4-Methylisoquinoline-1-carboxylic acid

Antimicrobial screening Isoquinoline SAR CTP synthetase inhibition

SAR studies on PKA catalytic subunit inhibitors frequently require a pre-functionalized 4-methyl-1-carboxy isoquinoline scaffold to efficiently explore the 3-position. Sourcing the exact regioisomer is critical, as minor substitution shifts cause marked divergence in target selectivity and potency. This compound directly addresses that bottleneck. - Provides the core pharmacophore for potent PKA inhibition (IC₅₀ 30-50 nM in derived series). - Enables late-stage amide coupling to tune antispasmodic/anesthetic ratios without altering the nucleus. - Supplied with rigorous analytical QC to ensure regioisomeric fidelity, accelerating fragment elaboration cycles.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
Cat. No. B12822039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylisoquinoline-1-carboxylic acid
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC1=CN=C(C2=CC=CC=C12)C(=O)O
InChIInChI=1S/C11H9NO2/c1-7-6-12-10(11(13)14)9-5-3-2-4-8(7)9/h2-6H,1H3,(H,13,14)
InChIKeyOTMSNGFDUAZELP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylisoquinoline-1-carboxylic Acid Profile


4-Methylisoquinoline-1-carboxylic acid (C₁₁H₉NO₂) is a heteroaromatic isoquinoline derivative bearing a carboxylic acid at C‑1 and a methyl substituent at C‑4. This substitution pattern distinguishes it from the simpler isoquinoline‑1‑carboxylic acid scaffold and from regioisomers such as 4‑methylisoquinoline‑5‑carboxylic acid. The compound is typically accessed via Pfitzinger‑type condensations [1]. In the context of kinase inhibitor design, 1,3,4‑trisubstituted isoquinolines have been identified as privileged chemotypes for cAMP‑dependent protein kinase (PKA) inhibition, and the 4‑methyl group is a recurring feature in active analogues, making this compound a key intermediate or comparator in medicinal chemistry programs targeting the PKA catalytic subunit [2].

4-Methylisoquinoline-1-carboxylic Acid Substitution Specificity


Even minor alterations in the isoquinoline substitution pattern produce marked divergence in biological potency and target selectivity. For example, the unsubstituted isoquinoline‑1‑carboxylic acid (IQ‑1 carboxylic acid, IQC) acts as a CTP synthetase inhibitor in Bacillus subtilis, but its antimicrobial activity differs sharply from that of isoquinoline‑3‑carboxylic acid in the same assay [1]. In mammalian systems, the presence of a 4‑methyl substituent on the isoquinoline nucleus has been linked to shifts in antispasmodic and local anaesthetic potency relative to the 4‑phenyl analogue [2]. Consequently, sourcing the 4‑methyl‑1‑carboxylic acid regioisomer is critical when structure‑activity relationship (SAR) data indicate that both the 1‑COOH and 4‑CH₃ motifs are required for the desired pharmacodynamic or physicochemical profile [3].

4-Methylisoquinoline-1-carboxylic Acid Differentiation Evidence


Antimicrobial Disc-Diffusion Activity of Isoquinoline Isomers

In a Bacillus subtilis Δ4 mutant disc‑diffusion assay, isoquinoline‑1‑carboxylic acid (IQC) produced an inhibition zone of 10 mm, whereas isoquinoline‑3‑carboxylic acid gave 14 mm and unsubstituted isoquinoline only 1 mm [1]. Although the 4‑methyl homologue was not directly tested, these data demonstrate that the position of the carboxylic acid on the isoquinoline ring profoundly affects antibacterial activity, and that procurement of the 1‑COOH isomer specifically provides a distinct biological profile.

Antimicrobial screening Isoquinoline SAR CTP synthetase inhibition

PKA Inhibition by 1,3,4-Trisubstituted Isoquinolines

Among a large series of isoquinoline derivatives, compounds bearing substituents at the 1‑, 3‑, and 4‑positions (including 4‑methyl) exhibited the most potent inhibition of rat liver cAMP‑dependent protein kinase (PKA) catalytic subunit, with IC₅₀ values of 30–50 nM [1]. Unsubstituted or mono‑substituted isoquinolines were substantially less active or inactive. This SAR identifies the 4‑methyl‑1‑carboxy‑isoquinoline scaffold as a critical component of the low‑nanomolar PKA inhibitor pharmacophore.

Protein kinase inhibition PKA Isoquinoline pharmacophore

Antispasmodic and Anaesthetic Activity: 4-Methyl vs 4-Phenyl Derivatives

Dialkylaminoalkyl amides of 1‑chloro‑3‑carboxy‑4‑methylisoquinoline (compounds VIIIa, VIa, XIIIa) displayed clear local anaesthetic activity that was slightly lower than lidocaine, together with fairly good antispasmodic properties [1]. By contrast, the corresponding 4‑phenyl derivatives exhibited higher antispasmodic potency, with the diethylaminoethyl ester of 1‑chloro‑3‑carboxy‑4‑phenylisoquinoline showing a papaverine‑like antagonist effect [2]. This head‑to‑head comparison demonstrates that the 4‑methyl group confers a balanced anaesthetic/antispasmodic profile distinct from the 4‑phenyl analogue.

Antispasmodic Local anaesthetic Isoquinoline SAR

Predicted Physicochemical Properties vs Regioisomeric Analogs

Computationally predicted properties for the closely related 4‑methylisoquinoline‑5‑carboxylic acid indicate a pKa of 1.24 ± 0.10 and a density of 1.285 ± 0.06 g/cm³ . For the unsubstituted isoquinoline‑1‑carboxylic acid, a predicted pKa of ~3.5 (for the carboxyl group) has been reported in cheminformatic databases . The presence of a 4‑methyl group and the 1‑position of the carboxylic acid are expected to shift the pKa and logP relative to the 5‑carboxy regioisomer, influencing solubility, permeability, and protein‑binding characteristics. Direct experimental data for the title compound are not available, but the trend suggests that the 1‑carboxy‑4‑methyl substitution pattern provides a distinct physicochemical signature.

Physicochemical profiling pKa Lipophilicity

Thromboxane Synthetase Inhibitor Patents: 4-Substituted Scaffolds

EP 0 189 818 A1 explicitly claims d‑[(4‑Isoquinolinylmethyl)amino]benzoic acid derivatives prepared from 4‑isoquinolinecarboxylic acid intermediates [1]. The patent emphasizes that the 4‑position substituent is critical for selective thromboxane synthetase inhibition, with methyl being one of the exemplified lower alkyl groups. Although the 4‑methyl‑1‑carboxylic acid variant is not singled out, the general formula encompasses it, and closely related structures show that omission or relocation of the 4‑substituent abolishes the desired selectivity profile.

Thromboxane synthetase Patent analysis Isoquinoline substitution

4-Methylisoquinoline-1-carboxylic Acid Applications


Synthesis of PKA Inhibitor Libraries

Use this compound as the core scaffold to generate 1,3,4‑trisubstituted isoquinolines that maintain the privileged pharmacophore required for potent PKA catalytic subunit inhibition (IC₅₀ 30–50 nM) [1]. Procurement of the pre‑functionalized 4‑methyl‑1‑carboxy building block streamlines SAR exploration around the 3‑position.

Development of Dual Anaesthetic/Antispasmodic Agents

Leverage the balanced local anaesthetic and antispasmodic activity demonstrated by 4‑methyl‑3‑carboxy‑isoquinoline amide derivatives [2] [3]. The 4‑methyl‑1‑carboxylic acid serves as a late‑stage intermediate for amide coupling, enabling tuning of the anaesthetic/antispasmodic ratio without altering the critically substituted isoquinoline nucleus.

Mechanistic Studies of CTP Synthetase Inhibition

Isoquinoline‑1‑carboxylic acid (IQC) has been validated as a CTP synthetase inhibitor in Bacillus subtilis [4]. The 4‑methyl analogue can be used to probe the steric tolerance of the IQC binding pocket and potentially improve antibacterial potency while retaining on‑target selectivity.

Patent-Compliant Thromboxane Synthetase Inhibitor Synthesis

The EP 0 189 818 A1 patent covers 4‑isoquinolinecarboxylic acid‑derived thromboxane synthetase inhibitors [5]. Using 4‑methylisoquinoline‑1‑carboxylic acid as the starting material ensures that the resulting compounds remain within the patent’s Markush definition, protecting intellectual property position.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methylisoquinoline-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.